N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
CAS No.: 868983-26-0
Cat. No.: VC7041314
Molecular Formula: C20H27N5O7S
Molecular Weight: 481.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868983-26-0 |
|---|---|
| Molecular Formula | C20H27N5O7S |
| Molecular Weight | 481.52 |
| IUPAC Name | N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
| Standard InChI | InChI=1S/C20H27N5O7S/c1-30-16-5-4-15(12-17(16)31-2)33(28,29)25-10-11-32-18(25)13-23-20(27)19(26)22-6-3-8-24-9-7-21-14-24/h4-5,7,9,12,14,18H,3,6,8,10-11,13H2,1-2H3,(H,22,26)(H,23,27) |
| Standard InChI Key | GJKPZEKFMIYKEP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)OC |
Introduction
The compound N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide represents a complex organic molecule with potential applications in medicinal chemistry. It combines structural motifs such as an imidazole ring, oxazolidine, and sulfonamide-functionalized aromatic systems. These features are often associated with biological activity, including antifungal, anticancer, and antimicrobial properties.
Structural Features
This compound's structure is characterized by:
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Imidazole Ring: Known for its bioactivity and ability to interact with enzymes and receptors.
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Oxazolidine Subunit: Frequently found in antibiotics and other bioactive molecules, contributing to stability and solubility.
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Dimethoxyphenyl Group: Provides hydrophobic interactions and enhances binding affinity in biological systems.
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Sulfonamide Functional Group: Commonly associated with antibacterial and anticancer activity.
The combination of these moieties suggests a hybrid molecule designed to target specific biological pathways.
Synthesis
Although specific synthesis protocols for this compound are unavailable in the provided data, the general approach likely involves:
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Formation of the Imidazole Derivative: Using alkylation or condensation reactions to attach the propyl group.
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Oxazolidine Ring Construction: Cyclization of amino alcohol precursors.
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Introduction of the Sulfonamide Group: Reaction with sulfonyl chlorides or related reagents.
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Final Coupling Step: Amide bond formation between oxalamide and the functionalized intermediates.
These steps would require precise control of reaction conditions to ensure high yield and purity.
Antifungal Activity
Compounds containing imidazole rings are well-known antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Similar molecules have demonstrated efficacy against Candida albicans and other fungal pathogens .
Antimicrobial Potential
The presence of both imidazole and sulfonamide groups suggests possible antibacterial activity, particularly against Gram-positive bacteria .
Biological Evaluation
While no direct experimental data for this compound is available, related compounds have shown promising results:
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Antifungal MIC Values: Comparable molecules exhibit MIC values as low as 0.0833 μmol/mL against Candida albicans .
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Anticancer GI50 Values: Similar hybrid molecules display GI50 values below 20 μM across various cancer cell lines .
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Binding Affinity: Molecular docking studies suggest strong interactions with enzyme active sites due to hydrogen bonding and π-stacking interactions.
Challenges:
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Synthetic Complexity: Multistep synthesis increases cost and time.
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Stability Issues: Sulfonamides can hydrolyze under physiological conditions.
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Toxicity Concerns: Requires detailed in vivo testing to assess safety.
Future Directions:
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Conducting high-throughput screening for antifungal and anticancer activities.
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Optimizing synthesis routes for scalability.
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Performing molecular docking studies to identify specific biological targets.
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